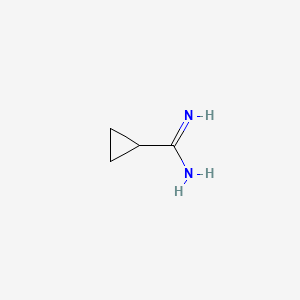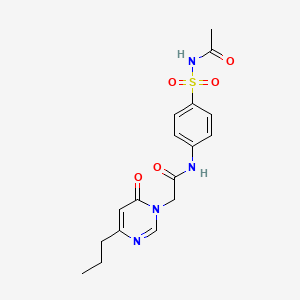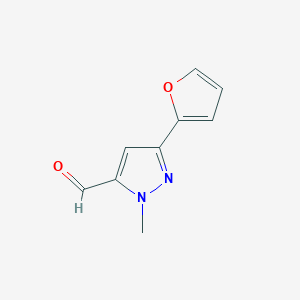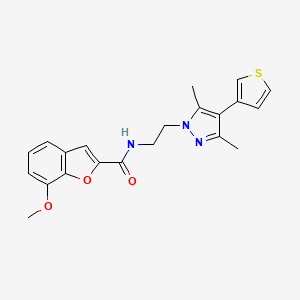![molecular formula C12H15BrN6O B2965116 1-[(5-bromopyrazin-2-yl)methyl]-3-[3-(1H-pyrazol-1-yl)propyl]urea CAS No. 2094351-85-4](/img/structure/B2965116.png)
1-[(5-bromopyrazin-2-yl)methyl]-3-[3-(1H-pyrazol-1-yl)propyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(5-bromopyrazin-2-yl)methyl]-3-[3-(1H-pyrazol-1-yl)propyl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential in drug discovery and development. The compound is a urea derivative that exhibits promising biological activities, making it an attractive candidate for further research.
作用机制
The mechanism of action of 1-[(5-bromopyrazin-2-yl)methyl]-3-[3-(1H-pyrazol-1-yl)propyl]urea involves the inhibition of specific enzymes, leading to the modulation of various signaling pathways. The compound has been shown to induce apoptosis in cancer cells by inhibiting protein kinase C and cyclin-dependent kinase 2, which are involved in cell proliferation and survival. It also exhibits neuroprotective effects by inhibiting glycogen synthase kinase 3β, which is implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
1-[(5-bromopyrazin-2-yl)methyl]-3-[3-(1H-pyrazol-1-yl)propyl]urea has been shown to exhibit several biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, inhibit inflammation, and exhibit neuroprotective effects. The compound has also been shown to modulate glucose metabolism, which may have implications in the treatment of metabolic disorders.
实验室实验的优点和局限性
The advantages of using 1-[(5-bromopyrazin-2-yl)methyl]-3-[3-(1H-pyrazol-1-yl)propyl]urea in lab experiments are its potent biological activities and its potential as a therapeutic agent. However, the compound has limitations in terms of its solubility and stability, which may affect its efficacy in vivo.
未来方向
Future research on 1-[(5-bromopyrazin-2-yl)methyl]-3-[3-(1H-pyrazol-1-yl)propyl]urea could focus on several areas. These include the identification of additional targets for the compound, the development of more efficient synthesis methods, and the optimization of its pharmacokinetic properties. The compound's potential in the treatment of metabolic disorders, neurodegenerative diseases, and cancer could also be explored further. Additionally, the compound's potential as a lead compound for the development of novel therapeutics could be investigated.
In conclusion, 1-[(5-bromopyrazin-2-yl)methyl]-3-[3-(1H-pyrazol-1-yl)propyl]urea is a promising compound that exhibits potent biological activities and has potential as a therapeutic agent. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. Future research on the compound could focus on several areas, including the identification of additional targets, the development of more efficient synthesis methods, and the optimization of its pharmacokinetic properties.
合成方法
The synthesis of 1-[(5-bromopyrazin-2-yl)methyl]-3-[3-(1H-pyrazol-1-yl)propyl]urea involves the reaction of 5-bromopyrazine-2-carboxylic acid with 1-(3-aminopropyl)-1H-pyrazole-4-carboxamide in the presence of a coupling agent, followed by treatment with N,N'-diisopropylcarbodiimide and N-hydroxysuccinimide. The resulting product is then purified by column chromatography to obtain the final compound.
科学研究应用
1-[(5-bromopyrazin-2-yl)methyl]-3-[3-(1H-pyrazol-1-yl)propyl]urea has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit inhibitory activity against several enzymes, including protein kinase C, cyclin-dependent kinase 2, and glycogen synthase kinase 3β. These enzymes play a crucial role in various cellular processes, and their dysregulation is associated with several diseases, including cancer and neurodegenerative disorders.
属性
IUPAC Name |
1-[(5-bromopyrazin-2-yl)methyl]-3-(3-pyrazol-1-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN6O/c13-11-9-15-10(7-16-11)8-17-12(20)14-3-1-5-19-6-2-4-18-19/h2,4,6-7,9H,1,3,5,8H2,(H2,14,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLCNVZFERXSLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCCNC(=O)NCC2=CN=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2965036.png)
![N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)urea](/img/structure/B2965038.png)
![4-(4-methoxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2965039.png)
![2-[2-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2965041.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2965043.png)

![2-[cycloheptyl(methyl)amino]-N-methylacetamide](/img/structure/B2965045.png)


![4-fluoro-N-[3-[(4-fluorobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2965053.png)
![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2965054.png)
![N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide](/img/structure/B2965055.png)